Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
The compound Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- A difluoromethyl substituent at position 4.
- A 3-methoxyphenyl group at position 6.
- A methyl group at position 3.
- An ethyl acetate moiety linked via a methylene bridge to the pyrazole nitrogen.
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the 3-methoxyphenyl substituent may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-4-27-16(25)10-24-19-17(11(2)23-24)14(18(20)21)9-15(22-19)12-6-5-7-13(8-12)26-3/h5-9,18H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTPCEZPUJSJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form an intermediate, which is then further reacted to introduce the difluoromethyl and methoxyphenyl groups . The overall yield of this synthetic route is approximately 32% .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This method is advantageous due to its lower environmental impact and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds featuring the pyrazolo[3,4-b]pyridine framework exhibit significant antitumor properties. Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation and induces apoptosis in tumor cells, suggesting its potential as a lead compound for cancer therapy .
Anti-inflammatory Properties
Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. Compounds derived from pyrazolo[3,4-b]pyridine have shown promise in modulating inflammatory pathways. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further development as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, such as DPPH radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing diseases associated with oxidative damage.
Case Study 1: Antitumor Evaluation
A study published in a peer-reviewed journal reported the synthesis of this compound followed by its evaluation against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers treated animal models with this compound and observed a significant reduction in inflammatory markers. Histopathological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent agonist for PPARα, PPARγ, and PPARδ receptors, with EC50 values of 0.029, 0.013, and 0.029 µM, respectively . These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
a) Methyl [4-(Difluoromethyl)-3-Methyl-6-(2-Thienyl)-1H-Pyrazolo[3,4-b]Pyridin-1-yl]Acetate
- Key Differences :
- 6-position : 2-Thienyl (aromatic sulfur-containing ring) replaces 3-methoxyphenyl.
- Ester group : Methyl instead of ethyl.
- Implications: Thienyl’s electron-rich nature may alter binding affinity in hydrophobic pockets.
b) 2-[6-(2-Methoxyphenyl)-3-Methyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-1-yl]Acetic Acid
- Key Differences :
- 4-position : Trifluoromethyl (stronger electron-withdrawing) replaces difluoromethyl.
- 6-position : 2-Methoxyphenyl (ortho-substituted) replaces 3-methoxyphenyl.
- Functional group : Carboxylic acid instead of ester.
- Carboxylic acid improves solubility but may reduce cell permeability.
c) 3-(4-Chlorophenyl)-4-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-6(7H)-One
- Key Differences :
- 6-position : Ketone replaces difluoromethyl and aryl groups.
- Substituents : 4-Chlorophenyl at position 3 and phenyl at position 1.
- Implications :
- Ketone introduces hydrogen-bonding capacity, altering target selectivity.
- Chlorine’s electronegativity may enhance binding to electron-rich regions.
Research Findings and Implications
Synthetic Efficiency : Ionic liquid-mediated routes (e.g., [bmim][BF4]) enable rapid, high-yield synthesis of pyrazolo[3,4-b]pyridines compared to traditional methods .
Substituent-Driven Activity :
- Electron-withdrawing groups (e.g., CF3, Cl) enhance target engagement in electron-rich environments .
- Ester vs. Acid : Ethyl esters improve membrane permeability, whereas carboxylic acids favor solubility and renal excretion .
Structural Optimization : The target compound’s 3-methoxyphenyl and ethyl ester groups position it as a promising candidate for further pharmacokinetic studies.
Biological Activity
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS No. 1011369-26-8) is a pyrazolo derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Chemical Formula : C19H19F2N3O3
- Molecular Weight : 375.37 g/mol
- CAS Number : 1011369-26-8
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological significance. The difluoromethyl and methoxyphenyl substituents enhance its biological activity by influencing interactions with biological targets.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. This compound has shown promise in several studies:
-
Anti-inflammatory Activity :
- Inhibitory effects on cyclooxygenase (COX) enzymes have been documented, with IC50 values comparable to established anti-inflammatory drugs such as indomethacin and celecoxib .
- A study demonstrated that certain pyrazole derivatives inhibited COX-2 more effectively than COX-1, suggesting selective anti-inflammatory properties .
- Antitumor Activity :
- Antidiabetic Potential :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Difluoromethyl Group | Enhances lipophilicity and target affinity |
| Methoxyphenyl Substituent | Modulates electronic properties and solubility |
| Pyrazolo Core | Essential for pharmacological activity |
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The results indicated a significant reduction in prostaglandin E2 production when tested against COX enzymes, supporting its use as an anti-inflammatory agent .
Evaluation of Antitumor Properties
In vitro studies conducted on different cancer cell lines demonstrated that this compound exhibits cytotoxicity through apoptosis induction. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Q & A
Q. What synthetic strategies are recommended for preparing this pyrazolo[3,4-b]pyridine derivative, and how can intermediate stability be ensured?
A multistep synthesis typically involves:
- Cyclocondensation : Reacting 3-methoxyphenylacetone with hydrazine derivatives to form the pyrazole core.
- Difluoromethylation : Introducing the difluoromethyl group using reagents like ClCFH or via halogen exchange under controlled temperatures (0–50°C) .
- Esterification : Ethyl acetate coupling under anhydrous conditions with catalytic acids (e.g., HSO) . Stability measures : Store intermediates under inert gas (N/Ar) to prevent oxidation , and use low temperatures (2–8°C) for moisture-sensitive steps . Monitor reaction progress via TLC/HPLC.
Q. Which analytical methods are most reliable for structural confirmation?
- X-ray crystallography : Resolve crystal structures using SHELX software for precise bond-length/angle validation .
- NMR spectroscopy : H and F NMR confirm substituent positions (e.g., difluoromethyl at δ ~5.5 ppm for F) .
- High-resolution mass spectrometry (HRMS) : Match observed m/z with theoretical molecular weight (e.g., CHFNO, expected 374.13) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility screening : Use DMSO for stock solutions and PBS for biological assays. For low solubility, employ co-solvents (e.g., cyclodextrins) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) over 14 days. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating bioactivity, and how should experimental controls be designed?
- Kinase inhibition assays : Use purified enzymes (e.g., JAK2 or EGFR) with ATP-competitive luminescent assays. Include staurosporine as a positive control .
- Cell-based assays : Optimize concentrations (1–100 µM) in DMEM + 10% FBS. Pre-treat cells with cytochrome P450 inhibitors to mitigate metabolic interference .
Q. How can structure-activity relationships (SAR) guide selective optimization of this compound?
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-NH) groups to modulate potency .
- Molecular docking : Align with target active sites (e.g., ATP-binding pockets) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. What methodologies are effective for studying in vivo pharmacokinetics and metabolite identification?
- Rodent studies : Administer 10 mg/kg IV/PO. Collect plasma at 0.5, 2, 6, and 24 hours. Extract metabolites via protein precipitation (acetonitrile) .
- LC-MS/MS analysis : Use a C18 column (2.1 × 50 mm) with gradient elution (0.1% formic acid in HO/MeCN). Identify esterase-mediated hydrolysis to the carboxylic acid .
Q. How can researchers resolve contradictory data in biological activity across studies?
- Variable control : Standardize assay conditions (e.g., cell passage number, serum lot) .
- Orthogonal validation : Confirm target engagement via SPR (binding affinity) and Western blotting (downstream pathway inhibition) .
Q. What strategies mitigate thermal degradation during formulation studies?
- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (>200°C). Use lyophilization for heat-labile batches .
- Excipient screening : Incorporate stabilizers like mannitol or trehalose (1:1 w/w) to preserve crystallinity .
Q. How can stereochemical purity be ensured in chiral derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
